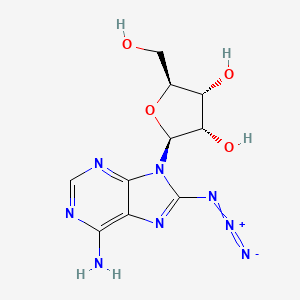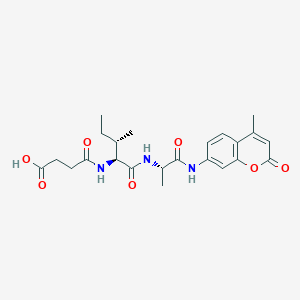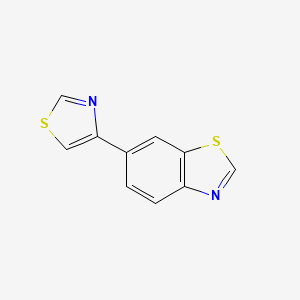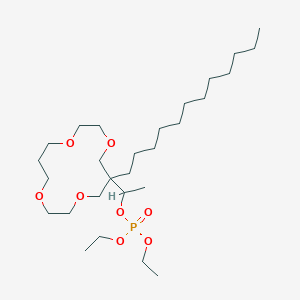
3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde is a heterocyclic compound that contains a quinoxaline ring system. . The presence of the hydroxyamino and carbaldehyde functional groups in this compound adds to its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde typically involves the condensation of ortho-phenylenediamine with a suitable dicarbonyl compound, followed by further functionalization. . The reaction conditions often require high temperatures and the use of strong acid catalysts.
Industrial Production Methods
Industrial production methods for quinoxaline derivatives, including this compound, focus on optimizing yield and purity while minimizing costs and environmental impact. Green chemistry approaches, such as the use of phosphate-based heterogeneous catalysts, have been explored to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyamino group makes it susceptible to oxidation, while the carbaldehyde group can participate in nucleophilic addition reactions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Acidic or basic conditions may be employed depending on the desired transformation .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce hydroxyquinoxalines .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, quinoxaline derivatives have been shown to inhibit the activity of certain enzymes and interfere with DNA synthesis . The hydroxyamino group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound, quinoxaline, lacks the hydroxyamino and carbaldehyde groups but shares the core heterocyclic structure.
Quinazoline: An isomer of quinoxaline, quinazoline has a similar ring structure but different functional groups.
Phthalazine: Another isomer, phthalazine, also shares a similar ring structure but differs in the position of nitrogen atoms.
Uniqueness
3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde is unique due to the presence of both hydroxyamino and carbaldehyde functional groups, which confer distinct reactivity and potential for diverse chemical transformations. These functional groups also enhance the compound’s biological activity, making it a valuable target for drug discovery and development .
Eigenschaften
CAS-Nummer |
35975-41-8 |
|---|---|
Molekularformel |
C9H9N3O2 |
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
3-(hydroxyamino)-2H-quinoxaline-1-carbaldehyde |
InChI |
InChI=1S/C9H9N3O2/c13-6-12-5-9(11-14)10-7-3-1-2-4-8(7)12/h1-4,6,14H,5H2,(H,10,11) |
InChI-Schlüssel |
ZQWJTZIRXOQEFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NC2=CC=CC=C2N1C=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide](/img/structure/B13830068.png)
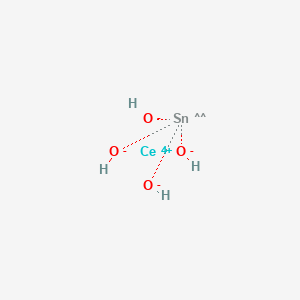

![1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene](/img/structure/B13830078.png)
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13830080.png)

![[7-(Dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-)](/img/structure/B13830094.png)
